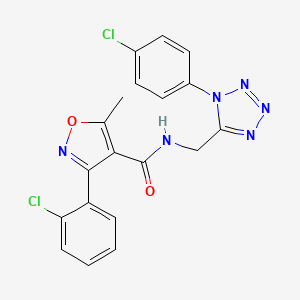

3-(2-chlorophenyl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide

Description

This compound features a unique hybrid structure combining a 5-methylisoxazole core, substituted with a 2-chlorophenyl group at position 3 and a carboxamide linkage to a 1-(4-chlorophenyl)-1H-tetrazol-5-ylmethyl moiety. The isoxazole and tetrazole rings contribute to its polarity and hydrogen-bonding capacity, which may influence solubility and receptor affinity .

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N6O2/c1-11-17(18(24-29-11)14-4-2-3-5-15(14)21)19(28)22-10-16-23-25-26-27(16)13-8-6-12(20)7-9-13/h2-9H,10H2,1H3,(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFIXGUTZSUFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide , with the CAS number 941923-04-2 , is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 363.2 g/mol . The structure includes a 5-methylisoxazole moiety, which is known for various biological activities, and a tetrazole group that contributes to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 363.2 g/mol |

| CAS Number | 941923-04-2 |

| Key Functional Groups | Isoxazole, Tetrazole |

Pharmacological Activities

Research indicates that compounds containing isoxazole and tetrazole groups often exhibit significant pharmacological activities, including:

Antitumor Activity

Studies have shown that derivatives of isoxazole can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds similar to the target compound have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in various cancers .

Anti-inflammatory Properties

The anti-inflammatory potential of tetrazole-containing compounds has been highlighted in various studies. These compounds can modulate inflammatory pathways, leading to reduced cytokine production and inflammation in animal models .

Antimicrobial Effects

Preliminary research suggests that the compound may possess antimicrobial properties. Isoxazole derivatives have been reported to exhibit activity against bacterial strains, indicating a potential application in treating infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural features:

- Chlorophenyl Substituents : The presence of chlorophenyl groups enhances lipophilicity and may improve binding affinity to biological targets.

- Tetrazole Ring : This moiety is crucial for biological activity, as it can participate in hydrogen bonding and enhance receptor interactions.

- Isolated Methyl Group : The methyl group on the isoxazole ring may influence the compound's conformational flexibility, impacting its interaction with target proteins.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Antitumor Studies : A study on pyrazole derivatives showed promising results against various cancer cell lines, emphasizing the importance of structural modifications for enhancing activity .

- Anti-inflammatory Research : Research has demonstrated that tetrazole derivatives can significantly reduce inflammation markers in vivo, suggesting potential therapeutic applications.

- Antimicrobial Evaluation : Compounds with similar structural features have been tested against resistant bacterial strains, showing efficacy that warrants further investigation into their mechanisms of action .

Comparison with Similar Compounds

Core Heterocycle Variations

a. Tetrazole vs. Triazole Derivatives

- Compound from : 1-(2-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide replaces the tetrazole with a 1,2,3-triazole. The triazole’s smaller size may decrease steric hindrance but reduce hydrogen-bonding capacity .

- Compound from : Incorporates a benzoxazole core instead of isoxazole.

b. Isoxazole vs. Oxadiazole Derivatives

- Compound from : 5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide features a 1,2,4-oxadiazole. However, tetrazoles offer superior hydrogen-bond donor/acceptor properties, critical for target engagement .

Substituent Effects

a. Chlorophenyl Positioning

- The target compound’s 2-chlorophenyl (isoxazole substitution) and 4-chlorophenyl (tetrazole substitution) groups contrast with ’s 4-chlorophenyl-pyrazole derivative. Ortho vs. Para-substituted chlorophenyl groups (e.g., in ) may facilitate planar interactions with hydrophobic pockets .

b. Carboxamide vs. Thiourea Modifications

- Compound from : Replaces the carboxamide with a thiourea group (N-(2-methoxyphenyl)carbamothioyl).

Spectroscopic and Analytical Data

- IR/NMR Trends :

- Mass Spectrometry : Expected molecular ion [M+H]+ ~450–460, consistent with ’s benzoxazole derivative (m/z 419 observed) .

Pharmacological Implications

- Receptor Binding: The tetrazole ring’s acidity may mimic carboxylic acid bioisosteres (e.g., in ’s anandamide), enabling interactions with targets like cannabinoid or GABA receptors .

- Metabolic Stability : Methylisoxazole and tetrazole rings may resist oxidative metabolism better than triazoles or oxadiazoles, as seen in and .

Preparation Methods

General Procedure for Isoxazole Synthesis

The preparation of the isoxazole component follows established procedures for isoxazole-carboxamide synthesis. A general method involves:

- Dissolving 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.5 mmol) in dichloromethane (12 mL)

- Adding 4-dimethylaminopyridine (DMAP, 0.3 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.8 mmol)

- Stirring under nitrogen atmosphere at room temperature for 30 minutes

- Adding the appropriate amine derivative (1.8 mmol) and continuing stirring for 24-48 hours

- Monitoring by thin-layer chromatography until reaction completion

- Working up by evaporating the solvent, redissolving in dichloromethane, and extracting with 1% NaHCO₃ and brine

- Drying the organic layer with Na₂SO₄ and evaporating under reduced pressure

- Purifying by flash chromatography or crystallization

Alternative Synthetic Route for 5-methylisoxazole-4-carboxylic Acid

An alternative method for synthesizing the 5-methylisoxazole-4-carboxylic acid involves a multi-step process:

- Reacting ethylacetoacetate with triethylorthoformate and acetic anhydride at 75-150°C to form ethyl ethoxymethyleneacetoacetic ester

- Combining this intermediate with sodium acetate or a trifluoroacetic acid salt in the presence of hydroxylamine sulfate at -20°C to 10°C to form ethyl-5-methylisoxazole-4-carboxylate

- Hydrolyzing the ester with a strong acid to form 5-methylisoxazole-4-carboxylic acid

- Crystallizing the product using an appropriate solvent such as toluene, acetic acid, ethyl acetate, or acetonitrile

The 2-chlorophenyl group at position 3 can be introduced through appropriate modification of starting materials or intermediates in the above synthetic pathway.

Synthesis of 1-(4-chlorophenyl)-1H-tetrazol-5-yl Components

Solvent-Free Method Using Solid Catalysts

A modern, environmentally favorable approach for synthesizing 1-substituted 1H-1,2,3,4-tetrazoles employs sodium borosilicate glass-supported silver (ASBN) catalysts under solvent-free conditions:

- Combining 4-chloroaniline (2.0 mmol), sodium azide (2.0 mmol), and triethyl orthoformate (2.4 mmol) with ASBN catalyst (0.05 g)

- Heating the mixture at 120°C for 3 hours

- Working up to isolate the tetrazole product

The formation of 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole can be confirmed by spectroscopic analysis:

- FT-IR: Appearance of C=N stretching bands in the region 1620-1680 cm⁻¹

- ¹H NMR: Tetrazole ring proton signal at δ = 7.80-8.40 ppm

- ¹³C NMR: Tetrazole carbon signal at δ = 141-157.2 ppm

This method addresses several drawbacks of traditional approaches, including:

Catalytic Tetrazole Synthesis via [3+2] Cycloaddition

Another efficient approach involves the [3+2] cycloaddition of sodium azide to nitriles, catalyzed by a Cobalt(II) complex:

- Generating the active catalyst species from a Co-Cl complex and NaN₃

- Reacting 4-chlorobenzonitrile with the catalyst to form an intermediate [L₁Co(N₃)(N≡C-Ar)]⁺ species

- Facilitating [3+2] cycloaddition between the coordinated azide and nitrile

- Expelling the tetrazole product and regenerating the catalyst

IR spectroscopic monitoring confirms the reaction progress, showing decreased intensity of the C≡N stretching frequency (2229 cm⁻¹) and appearance of new bands at 2048 cm⁻¹ (coordinated nitrile) and 2020 cm⁻¹ (coordinated azido ligand).

Multiple Methods Comparison for Tetrazole Synthesis

Several additional methods for tetrazole synthesis have been documented with varying yields:

| Method | Reaction Conditions | Yield (%) | Key Features |

|---|---|---|---|

| Benzonitrile + NaN₃ in DMF/MeOH | 100°C, 7h | 86% | General procedure using Ln(OTf)₃-SiO₂ catalyst |

| Benzonitrile + NaN₃ + NH₄Cl in DMF | Reflux, 24h | 70% | Uses ammonium chloride as additive |

| Benzonitrile + NaN₃ in DMF | 140°C, 24h, sealed tube | 67% | Green chemistry approach with MSS-SO₃H catalyst |

| Benzonitrile + NaN₃ in water/isopropanol | 160°C, 1h, microwave | 54% | Microwave-assisted, Sc(OTf)₃-catalyzed |

These methods provide varying yields depending on reaction conditions, with the DMF/MeOH procedure offering the highest yield (86%).

Coupling Strategies for Final Compound Assembly

Direct Coupling from Acid Chloride

An effective approach for the final coupling step involves:

- Converting 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid to the corresponding acid chloride using thionyl chloride

- Reacting the acid chloride with azidotrimethylsilane in a sealed vessel

- Heating the mixture to approximately 100°C (using a heating block) with stirring overnight

- Working up by concentration under vacuum and partitioning between ethyl acetate and saturated NaHCO₃

- Extracting with additional NaHCO₃ until the product is completely removed from the organic layer (monitored by TLC)

- Acidifying the combined aqueous layers to pH < 3 using HCl

- Extracting the precipitated product with ethyl acetate

- Drying and concentrating to yield the final compound

This procedure must be conducted with proper safety precautions, including the use of a blast shield due to pressure development during heating.

Carbodiimide-Mediated Coupling

An alternative coupling strategy employs carbodiimide activation:

- Dissolving 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid in dichloromethane

- Adding DMAP and EDC to form an activated ester intermediate

- Adding the tetrazole-containing amine component

- Stirring at room temperature for 24-48 hours

- Working up and purifying as described in section 3.1

This method offers milder conditions but may result in lower yields compared to the acid chloride approach.

Comprehensive Synthetic Route Analysis

Based on the available methodologies, a complete synthesis of this compound can be proposed through three main stages:

Stage 1: Isoxazole Component Synthesis

Starting from ethylacetoacetate:

- Formation of ethyl ethoxymethyleneacetoacetic ester at 75-150°C

- Reaction with hydroxylamine sulfate at -20°C to 10°C to form the isoxazole ring

- Introduction of the 2-chlorophenyl group at position 3

- Hydrolysis to form 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

- Crystallization for purification

Stage 2: Tetrazole Component Synthesis

Starting from 4-chlorobenzonitrile:

Stage 3: Final Coupling

Two viable approaches:

- Acid chloride method: Convert the isoxazole carboxylic acid to acid chloride, then react with the tetrazole component

- Carbodiimide method: Direct coupling using EDC/DMAP activation

Optimization Parameters and Considerations

Several factors should be considered when optimizing the synthesis of this complex molecule:

Reaction Conditions Optimization

| Parameter | Considerations | Impact on Synthesis |

|---|---|---|

| Temperature | Isoxazole formation: 75-150°C Tetrazole formation: 100-160°C Coupling: RT to 100°C |

Higher temperatures may accelerate reactions but potentially lead to decomposition |

| Solvent System | Isoxazole crystallization: toluene/acetic acid Tetrazole synthesis: DMF/MeOH or solvent-free Coupling: dichloromethane |

Solvent choice affects solubility, reaction rate, and ease of purification |

| Catalyst | Tetrazole synthesis: ASBN, Co(II) complex, or Sc(OTf)₃ | Catalyst selection impacts reaction rate, selectivity, and yield |

| Reaction Time | Isoxazole synthesis: variable Tetrazole synthesis: 3-24h Coupling: 24-48h |

Extended reaction times may be necessary for completion but risk side reactions |

Purification Strategies

The purification of intermediates and the final compound can be achieved through:

- Crystallization: Using appropriate solvent systems

- Acid-base extraction: Particularly useful for isolating the tetrazole component

- Column chromatography: For final purification when crystallization is insufficient

- Recrystallization: For obtaining analytical-grade samples

Specific Procedure for Target Compound

Based on the consolidated information from various sources, the following optimized procedure is proposed for synthesizing this compound:

Preparation of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic Acid

- React ethylacetoacetate (1 eq.) with triethylorthoformate (1.2 eq.) and acetic anhydride (1.1 eq.) at 110°C for 4 hours

- Cool to 0°C and add hydroxylamine sulfate (1.1 eq.) and sodium acetate (2.2 eq.) in portions

- Allow to warm to room temperature and stir for 12 hours

- Introduce 2-chlorophenyl group through appropriate modification

- Hydrolyze the ester with 2M HCl at reflux for 3 hours

- Cool, filter the precipitate, and recrystallize from toluene/acetic acid (4:1)

Preparation of 1-(4-chlorophenyl)-1H-tetrazole-5-methyl Amine

Final Coupling

- Convert 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1 eq.) to acid chloride using thionyl chloride (1.5 eq.) in dichloromethane at reflux for 2 hours

- Remove excess thionyl chloride under reduced pressure

- Dissolve the acid chloride in dry dichloromethane and cool to 0°C

- Add the tetrazole-methyl amine component (1.1 eq.) and triethylamine (1.5 eq.)

- Allow to warm to room temperature and stir for 24 hours

- Work up by washing with 1M HCl, saturated NaHCO₃, and brine

- Dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2-chlorophenyl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step processes, including cyclization and coupling reactions. For example, tetrazole ring formation may use sodium azide under controlled temperatures (60–80°C), while coupling of the isoxazole and tetrazole moieties requires catalysts like EDCI/HOBt in anhydrous DMF . Solvent polarity and reaction time significantly impact purity; polar aprotic solvents (e.g., DMSO) enhance intermediate stability, while extended reaction times (>24h) may degrade sensitive functional groups. Yield optimization often involves iterative adjustments to stoichiometry and temperature gradients .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR resolves substituent positions on the isoxazole and tetrazole rings. Aromatic protons from chlorophenyl groups appear as doublets in δ 7.2–7.8 ppm, while methyl groups on the isoxazole resonate as singlets near δ 2.1–2.3 ppm .

- Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular weight (e.g., [M+H]+ at m/z 485.07) and detects halogen isotopic patterns .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) achieve baseline separation of synthetic byproducts .

Q. What in vitro biological screening models are appropriate for initial assessment of its bioactivity?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) at 1–10 µM concentrations .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) using HEK293 cells transfected with target receptors .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) to evaluate IC50 values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the chlorophenyl and tetrazole moieties?

- Methodological Answer :

- Analog Synthesis : Replace chlorophenyl groups with fluorophenyl or methoxyphenyl variants to assess electronic effects . Modify the tetrazole ring to 1,2,3-triazole or imidazole to study ring size impact .

- Biological Testing : Compare IC50 values across analogs in enzyme assays. For example, replacing 4-chlorophenyl with 4-fluorophenyl may reduce hydrophobicity, altering membrane permeability .

- Computational Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like COX-2 or EGFR .

Q. What computational strategies can predict binding modes of this compound with target proteins?

- Methodological Answer :

- Molecular Docking : Glide SP/XP protocols (Schrödinger Suite) to model interactions with active sites. Focus on hydrogen bonds between the tetrazole NH and Asp/Tyr residues .

- MD Simulations : GROMACS for 100-ns simulations to assess stability of ligand-protein complexes. RMSD/RMSF analysis identifies critical binding regions .

- Free Energy Calculations : MM-GBSA to quantify binding energy contributions from chlorophenyl hydrophobic interactions .

Q. How can contradictions in biological activity data across different studies be resolved?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and ensure consistent cell passage numbers .

- Solubility Checks : Use DLS to confirm compound solubility in assay buffers; precipitation may falsely lower activity .

- Meta-Analysis : Apply statistical tools (e.g., R’s metafor package) to harmonize data from disparate sources, adjusting for variables like cell type or incubation time .

Q. What challenges exist in obtaining high-resolution X-ray crystallography data for this compound?

- Methodological Answer :

- Crystallization : Screen sparse-matrix conditions (Hampton Research) with PEG/Ion kits. The compound’s flexibility may require co-crystallization with stabilizing ligands (e.g., ATP analogs) .

- Disorder Mitigation : Use cryo-cooling (100K) and high-energy synchrotron radiation (λ = 0.9 Å) to resolve disordered chlorophenyl rings .

Q. How can machine learning optimize reaction pathways for derivatives of this compound?

- Methodological Answer :

- Data Curation : Train models on reaction databases (e.g., Reaxys) using descriptors like solvent polarity, catalyst type, and yield .

- Predictive Modeling : Random Forest or GNNs to prioritize high-yield conditions (e.g., DMF at 80°C with Pd(OAc)2) .

- Feedback Loops : Integrate robotic synthesis platforms (e.g., Chemspeed) to iteratively refine predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.